![molecular formula C9H8F5NS B1455823 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 1183293-41-5](/img/structure/B1455823.png)
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, also known as DFTMA, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is C9H8F5NS . The average mass is 257.224 Da and the monoisotopic mass is 257.029755 Da .Physical And Chemical Properties Analysis
The physical form of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a powder . It has a molecular weight of 257.23 g/mol. The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthetic Applications in Pesticide Development
The chemical compound 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline has been studied for its potential applications in various fields of scientific research. One notable application is in the development of novel pesticides. For example, it has been involved in the synthesis of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. The process involves multiple steps, including nitration, reduction, chlorination, and reaction with 2,6-difluorobenzoyl isocyanate, resulting in bistrifluron with a high yield of 93.5% (Liu An-chan, 2015).
Role in Organic Synthesis
Additionally, the compound serves as a reagent in organic synthesis, particularly in electrophilic trifluoromethylthiolation of organic compounds. This process is valuable for introducing trifluoromethylthiol (-SCF3) groups into organic molecules, a modification that can significantly alter a compound's physical, chemical, and biological properties (Billard Thierry, 2014).
Synthesis of Quinolinones
In the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are closely related to 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, have been utilized. These compounds, after reacting with diethyl malonate and undergoing subsequent hydrolysis and decarboxylation, yield 4,4,4-trifluorobutyric acids, which can be cyclized to form quinolinones (Y. Gong & Katsuya Kato, 2004).
Fluorescent Material Development
The compound has also found use in the development of fluorescent materials, where its derivatives form the backbone of compounds exhibiting high fluorescence emissions in the solid state. This application is crucial for creating materials with potential use in sensing, imaging, and optical devices (Teruo Beppu et al., 2014).
Antifungal Applications
Moreover, derivatives of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline have been explored for their antifungal properties. A bismuth(III) chloride-mediated one-pot reaction involving anilines, sulfur dioxide, and trifluoromethanesulfanylamide led to the synthesis of trifluoromethyl thiolsulphonates with significant antifungal activity, demonstrating the compound's versatility in medicinal chemistry applications (J. Sheng, Yuewen Li, & Guanyinsheng Qiu, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NS/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYYXFLXMOIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



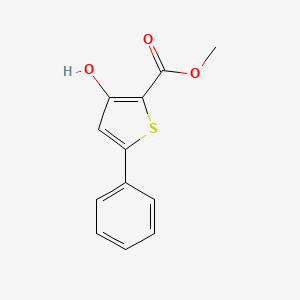
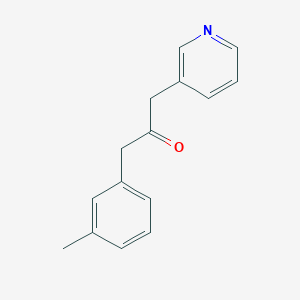
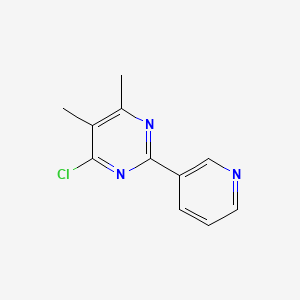
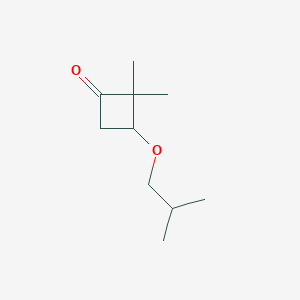
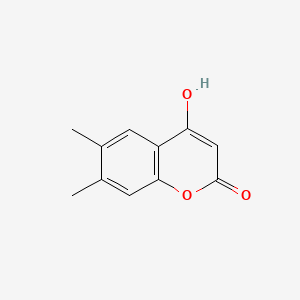
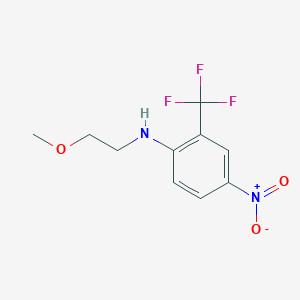
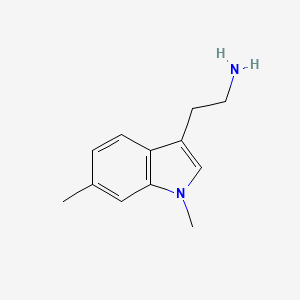
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)
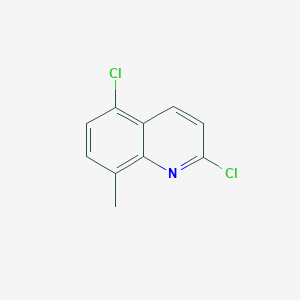
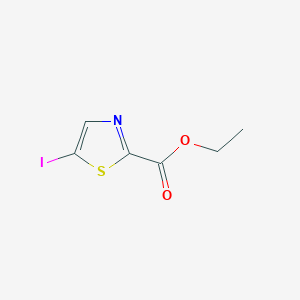
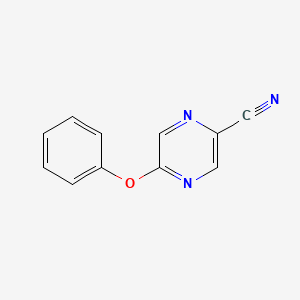
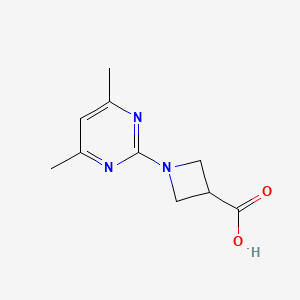
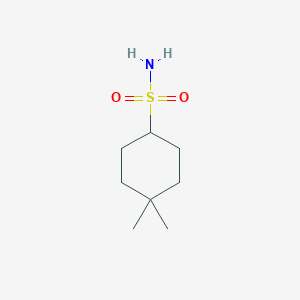
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)